molecular formula C17H10N2O4 B2394690 2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 1219553-80-6

2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B2394690
CAS No.: 1219553-80-6
M. Wt: 306.277
InChI Key: ULUJVCWYIXGMKJ-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two pharmacologically active moieties: a 1,3-dioxoisoindoline-5-carboxylic acid group and a 1H-indol-5-yl group. The 1,3-dioxoisoindoline (phthalimide) core is a recognized structural feature in compounds studied for their capacity to block T-type calcium channels . Furthermore, indole derivatives are extensively investigated for their potent inhibitory effects on various biological targets. Notably, indole-containing compounds like Sunitinib and Nintedanib are clinically approved multi-targeted tyrosine kinase inhibitors with anti-angiogenic and antineoplastic properties, primarily targeting vascular endothelial growth factor receptors (VEGFR) and others . Concurrently, recent research highlights 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives as novel and highly potent xanthine oxidase inhibitors (IC50 = 0.13 μM), a key target for anti-gout therapy, demonstrating the versatility of the indole-5-carboxylic acid motif in enzyme inhibition . The strategic combination of these fragments in a single molecule suggests potential research applications in oncology, neuropharmacology, and the treatment of hyperuricemia, making it a valuable scaffold for developing novel enzyme inhibitors and receptor blockers. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1H-indol-5-yl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-15-12-3-1-10(17(22)23)8-13(12)16(21)19(15)11-2-4-14-9(7-11)5-6-18-14/h1-8,18H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUJVCWYIXGMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes. The isoindoline moiety can be introduced through reactions involving phthalic anhydride and amines, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. This often includes the use of catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl groups in the isoindoline structure can be reduced to form hydroxyl derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions include various substituted indole derivatives, reduced isoindoline derivatives, and oxidized indole compounds.

Scientific Research Applications

2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The isoindoline structure can enhance these interactions by providing additional binding sites and increasing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents attached to the dioxoisoindoline core or indole ring, influencing physicochemical and biological properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1H-Indol-5-yl C₁₈H₁₀N₂O₄* 318.29† Indole moiety enhances π-π stacking; potential kinase inhibition .
2-(4-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.4) 4-Carboxyphenyl C₁₆H₉NO₆ 311.25 Para-carboxyl group improves solubility; used in metal-organic frameworks .
2-(3-Carboxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (H2L4.5) 3-Carboxyphenyl C₁₆H₉NO₆ 311.25 Meta-carboxyl group alters crystallinity; similar applications as H2L4.4 .
2-Allyl-1,3-dioxoisoindoline-5-carboxylic acid Allyl C₁₂H₉NO₄ 231.20 Allyl group increases hydrophobicity; potential polymer precursor .
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-Fluorophenyl C₁₅H₈FNO₄ 285.23 Fluorine enhances metabolic stability; used in medicinal chemistry .
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid 5-Methylisoxazol-3-yl C₁₃H₈N₂O₅ 272.22 Isoxazole ring modifies electronic properties; unexplored bioactivity .

*Calculated based on structural similarity to analogs. †Estimated using ChemDraw.

Physicochemical and Spectral Properties

  • Melting Points: 2-(1-Carboxy-2-methylbutyl)-1,3-dioxoisoindoline-5-carboxylic acid: 195–197°C . H2L4.4/H2L4.5: Not reported, but analogous compounds typically exhibit melting points >200°C due to hydrogen bonding .
  • NMR Data :
    • Benzimidazole-dioxoisoindoline conjugates show aromatic proton signals at δ 7.3–8.5 ppm (1H NMR) and carbonyl carbons at δ 164–165 ppm (13C NMR) .
    • H2L4.4 and H2L4.5 display distinct splitting patterns for carboxyl protons depending on substituent position .

Biological Activity

2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS: 296266-01-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is commonly associated with various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H14N2O4
  • Molar Mass : 334.33 g/mol
  • Density : 1.480 ± 0.06 g/cm³ (predicted)
  • Boiling Point : 638.3 ± 45.0 °C (predicted)
  • pKa : 3.35 ± 0.20 (predicted)
  • Hazard Class : Irritant

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines, particularly breast cancer cells (MCF-7). The compound has demonstrated a GI50 (growth inhibition concentration) ranging from 0.95 µM to 1.50 µM in various derivatives tested .

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Key Proteins : It has been shown to inhibit cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), with IC50 values indicating strong inhibitory activity comparable to established drugs like erlotinib .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells by activating apoptotic markers such as Caspases 3, 8, and 9, along with modulation of Bcl2 family proteins .

Other Biological Activities

Beyond its anticancer properties, the compound exhibits potential in other areas:

  • Antiviral Activity : Indole derivatives similar to this compound have been explored for their ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle .
  • Antioxidant Properties : The indole structure suggests potential as a free radical scavenger, which may contribute to its overall bioactivity.

Case Studies and Experimental Data

StudyActivityCell LineIC50 / GI50
AntiproliferativeMCF-7GI50 = 0.95 - 1.50 µM
HIV Integrase InhibitionN/AIC50 = 0.13 µM
Radical ScavengingN/AN/A

Synthesis and Derivatives

The synthesis of this compound can be achieved through methods such as the Tscherniac-Einhorn reaction, which allows for the formation of various derivatives that may enhance biological activity. The structure of the compound is conducive to modifications that could improve its pharmacological profile.

Q & A

Q. What are the recommended synthesis routes for 2-(1H-indol-5-yl)-1,3-dioxoisoindoline-5-carboxylic acid, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and isoindoline precursors. For example, analogous syntheses of isoindole-carboxylic acids involve:
  • Oxidation/Reduction : Use oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride to modify functional groups (e.g., carbonyl to hydroxyl) .
  • Substitution : React with acyl chlorides or alkyl halides under basic conditions (e.g., triethylamine) to introduce the indole moiety .
  • Key Conditions : Optimize reaction time (3–5 hours for reflux), solvent (acetic acid for cyclization), and stoichiometry (1:1.1 molar ratio of reactants) to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • 1H-NMR and EI-MS : Confirm molecular structure via proton shifts (e.g., indole NH ~10–12 ppm) and parent ion mass .
  • HPLC-PDA : Assess purity using reverse-phase chromatography with UV detection at 254 nm (λmax for indole/isoindole systems) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content) against theoretical values .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :
  • Stability : Store in inert conditions (argon/vacuum-sealed vials) at –20°C to prevent hydrolysis or oxidation of the dioxoisoindoline core .
  • Decomposition Risks : Avoid prolonged exposure to light, moisture, or acidic/basic environments, which may cleave the isoindoline ring .

Advanced Research Questions

Q. How can conflicting solubility data for isoindole-carboxylic acid derivatives be resolved in experimental design?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–12) to identify optimal solubility. For example, similar compounds show poor solubility in water but moderate solubility in DMSO (e.g., 10–20 mg/mL) .
  • Salt Formation : Improve aqueous solubility by generating sodium or ammonium salts via reaction with NaOH/NH4OH .

Q. What strategies are effective in addressing contradictory biological activity reports for indole-isoindole hybrids?

  • Methodological Answer :
  • Dose-Response Profiling : Conduct assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolite Analysis : Use LC-MS/MS to rule out degradation products interfering with activity measurements .
  • Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinase or receptor binding) .

Q. How can researchers optimize the compound’s reactivity for selective functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to direct reactions to the indole NH or isoindoline carbonyl .
  • Catalytic Systems : Use Pd/Cu catalysts for C–H activation at the indole C3 position, enabling cross-coupling without disrupting the dioxoisoindoline ring .

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